Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate
Brand Name:
Vulcanchem
CAS No.:
868249-03-0
VCID:
VC0152420
InChI:
InChI=1S/C39H66N12O16S/c1-18(2)30(37(65)50-25(38(66)67)6-5-16-44-39(42)43)51-31(59)19(3)45-33(61)21(8-12-27(53)54)47-34(62)22(9-13-28(55)56)48-35(63)23(10-14-29(57)58)49-36(64)24(15-17-68-4)46-32(60)20(40)7-11-26(41)52/h18-25,30H,5-17,40H2,1-4H3,(H2,41,52)(H,45,61)(H,46,60)(H,47,62)(H,48,63)(H,49,64)(H,50,65)(H,51,59)(H,53,54)(H,55,56)(H,57,58)(H,66,67)(H4,42,43,44)/t19-,20-,21-,22-,23-,24-,25-,30-/m0/s1
SMILES:
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N
Molecular Formula:
C39H66N12O16S
Molecular Weight:
991.085
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate
CAS No.: 868249-03-0
Reference Standards
VCID: VC0152420
Molecular Formula: C39H66N12O16S
Molecular Weight: 991.085
CAS No. | 868249-03-0 |
---|---|
Product Name | Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate |
Molecular Formula | C39H66N12O16S |
Molecular Weight | 991.085 |
IUPAC Name | (4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C39H66N12O16S/c1-18(2)30(37(65)50-25(38(66)67)6-5-16-44-39(42)43)51-31(59)19(3)45-33(61)21(8-12-27(53)54)47-34(62)22(9-13-28(55)56)48-35(63)23(10-14-29(57)58)49-36(64)24(15-17-68-4)46-32(60)20(40)7-11-26(41)52/h18-25,30H,5-17,40H2,1-4H3,(H2,41,52)(H,45,61)(H,46,60)(H,47,62)(H,48,63)(H,49,64)(H,50,65)(H,51,59)(H,53,54)(H,55,56)(H,57,58)(H,66,67)(H4,42,43,44)/t19-,20-,21-,22-,23-,24-,25-,30-/m0/s1 |
Standard InChIKey | OTBMNLKJPNZFTH-XZZRFHDESA-N |
SMILES | CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N |
Synonyms | QMEEEAVR TFA; Gln-Met-Glu-Glu-Glu-Ala-Val-Arg TFA |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume